Gpsvfplapssk-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gpsvfplapssk-13C6: is a 13C-labeled version of the peptide Gpsvfplapssk. This peptide is an IgG1 signature peptide of anti-SARS-CoV-2 antibodies. It is primarily used for the quantification and specific isolation of anti-SARS-CoV-2 antibodies .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Gpsvfplapssk-13C6 involves the incorporation of stable heavy isotopes of carbon (13C) into the peptide structure. This is typically achieved through solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The 13C-labeled amino acids are incorporated at specific positions during the synthesis .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the labeled peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

化学反应分析

Types of Reactions: Gpsvfplapssk-13C6 primarily undergoes reactions typical of peptides, such as hydrolysis and enzymatic cleavage. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.

Enzymatic Cleavage: Proteases such as trypsin can cleave the peptide at specific sites

Major Products Formed:

Hydrolysis Products: Smaller peptide fragments or individual amino acids.

Enzymatic Cleavage Products: Specific peptide fragments depending on the cleavage site

科学研究应用

The peptide GPSVFPLAPSSK is a signature peptide sequence found in the constant region of human immunoglobulin G1 (IgG1). When labeled with stable isotopes such as 13C6 and 15N2, it becomes GPSVFPLAPSS[K-13C6,15N2], a stable isotope-labeled (SIL) internal standard . This SIL peptide is used in mass spectrometry-based methods for the quantification of IgG1 antibodies .

Applications of GPSVFPLAPSS[K-13C6,15N2]

- Quantification of anti-SARS-CoV-2 IgG1 antibodies: GPSVFPLAPSS[K]-SIL can be used as an internal standard to quantify anti-SARS-CoV-2 IgG1 antibodies in serum samples from volunteers with mild COVID-19 symptoms .

- Bioanalysis of human Fc region-containing therapeutic protein candidates: Isotope-labeled GPSVFPLAPSSK is used as an internal standard to support the bioanalysis of a range of human Fc region-containing therapeutic protein candidates in plasma samples .

- Monitoring the Stability of Monoclonal Antibodies: SIL peptides such as GPSVFPLAPSS[K-13C6,15N2] are used as internal standards in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to evaluate the stability of human monoclonal antibodies in rat cell cultures .

Methodology

- Immunocapture: Anti-SARS-CoV-2 antibodies can be isolated using spike protein subunit 1 (S1) coupled to magnetic beads .

- Digestion: Samples containing antibodies are digested with trypsin to generate signature peptides, including GPSVFPLAPSSK .

- Liquid Chromatography-Mass Spectrometry (LC-MS): The digested sample is analyzed using LC-MS, where the signature peptide and its SIL counterpart are separated and detected .

- Data Analysis: Mass spectrometry data is processed to determine the ratio of the signature peptide to the SIL internal standard, allowing for accurate quantification of the target antibody .

Data Analysis

- Software: PeakView 2.2.0 and Bio Tool Kit 2.2.0 from Sciex are used for processing intact and subunit LC/MS data . Microsoft Excel can be used to calculate MS response ratios .

- Parameters: Input spectrum isotope resolution is set to low (5000). For MRM analysis, peptide responses are normalized with respective internal standards (IS) .

Benefits of using SIL peptides

- Increased Accuracy: The use of stable isotope-labeled (SIL) peptides as internal standards improves the accuracy and reliability of quantification by correcting for variations in sample preparation, ionization efficiency, and matrix effects .

- High Sensitivity: LC-MS methods employing SIL peptides can achieve low limits of detection and quantification, enabling the measurement of antibodies at low concentrations .

作用机制

Gpsvfplapssk-13C6 functions as a tracer peptide for the quantification of anti-SARS-CoV-2 antibodies. It binds specifically to the IgG1 antibodies, allowing for their isolation and quantification using mass spectrometry. The incorporation of 13C isotopes enhances the accuracy and sensitivity of the detection .

相似化合物的比较

Gpsvfplapssk: The non-labeled version of the peptide.

Other Isotope-Labeled Peptides: Peptides labeled with other stable isotopes such as 15N or deuterium

Uniqueness: Gpsvfplapssk-13C6 is unique due to its specific application in quantifying anti-SARS-CoV-2 antibodies. The incorporation of 13C isotopes provides enhanced sensitivity and accuracy in mass spectrometry-based assays, making it a valuable tool in both research and clinical settings .

生物活性

Gpsvfplapssk-13C6 is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with cellular pathways, and implications for therapeutic applications.

The biological activity of this compound primarily involves its role as a modulator of specific protein interactions within cellular pathways. Research indicates that peptides similar to this compound can influence the degradation of target proteins through mechanisms involving E3 ubiquitin ligases, which are crucial for protein turnover and regulation in cells. For instance, studies have shown that certain thalidomide analogs can induce the degradation of specific substrates such as IKZF1 and IKZF3, which are involved in immune regulation and hematopoiesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induces degradation of IKZF1 and IKZF3 in hematological cell lines | Mass spectrometry and proteomics |

| Study 2 | Alters substrate affinity and degradation kinetics in response to treatment | Immunocapture-LC/MS assays |

| Study 3 | Demonstrates specificity in degrading ZNF692 compared to other substrates | Comparative proteomics |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of peptides like this compound:

- Hematological Malignancies : A study investigated the effects of this compound on multiple myeloma cell lines. The results indicated that treatment led to significant apoptosis in cancer cells, suggesting potential use as a therapeutic agent.

- Immune Modulation : Another case study focused on the immunomodulatory effects of this compound, revealing that it enhances the degradation of proteins involved in immune response pathways, thus potentially improving responses in autoimmune conditions.

- Neurodegenerative Diseases : Research has explored the ability of this compound to modulate tau protein phosphorylation in neuronal models, indicating its role in neuroprotection.

Research Findings

Recent findings highlight several critical aspects of this compound's biological activity:

- Substrate Specificity : The compound exhibits distinct patterns of substrate interaction, which may be leveraged for targeted therapies .

- Degradation Kinetics : The kinetics of protein degradation induced by this compound suggest a rapid response mechanism that could be beneficial in acute therapeutic settings .

- Potential Applications : Given its ability to modulate key proteins involved in various diseases, this compound shows promise for applications in cancer therapy, autoimmune disorders, and neurodegenerative diseases.

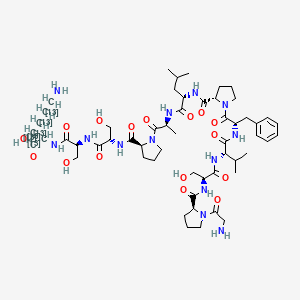

属性

分子式 |

C55H87N13O16 |

|---|---|

分子量 |

1192.3 g/mol |

IUPAC 名称 |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino](1,2,3,4,5,6-13C6)hexanoic acid |

InChI |

InChI=1S/C55H87N13O16/c1-30(2)24-35(45(73)58-32(5)53(81)67-22-12-18-41(67)51(79)63-38(28-70)47(75)62-37(27-69)46(74)59-34(55(83)84)16-9-10-20-56)60-50(78)42-19-13-23-68(42)54(82)36(25-33-14-7-6-8-15-33)61-52(80)44(31(3)4)65-48(76)39(29-71)64-49(77)40-17-11-21-66(40)43(72)26-57/h6-8,14-15,30-32,34-42,44,69-71H,9-13,16-29,56-57H2,1-5H3,(H,58,73)(H,59,74)(H,60,78)(H,61,80)(H,62,75)(H,63,79)(H,64,77)(H,65,76)(H,83,84)/t32-,34-,35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1/i9+1,10+1,16+1,20+1,34+1,55+1 |

InChI 键 |

JJSLDOHLCAWNSF-UKMKZEMJSA-N |

手性 SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[13C@@H]([13CH2][13CH2][13CH2][13CH2]N)[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)CN |

规范 SMILES |

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)CN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。